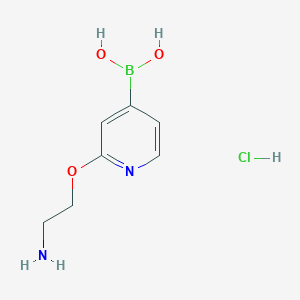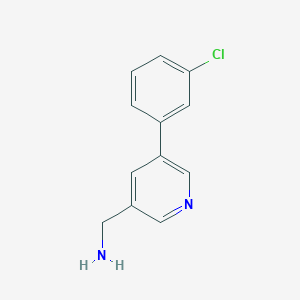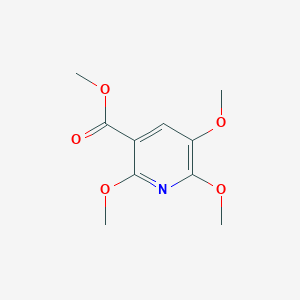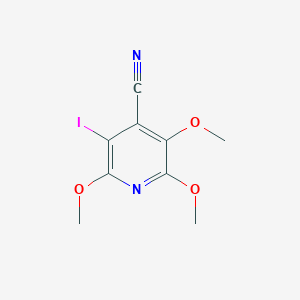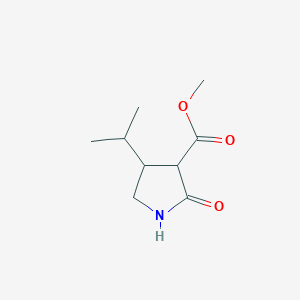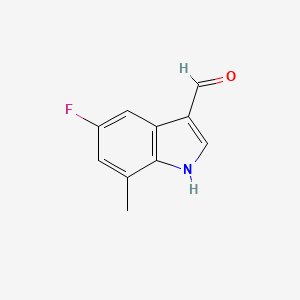
5-氟-7-甲基-1H-吲哚-3-甲醛
描述
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 7th position, and an aldehyde group at the 3rd position on the indole ring
科学研究应用
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with a variety of targets in the body. Indole derivatives are important types of molecules that play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化分析
Biochemical Properties
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde participates in various biochemical reactions due to its reactive aldehyde group. This compound can interact with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids . Additionally, it can form Schiff bases with amino groups of proteins, leading to potential modifications in protein function. The interactions of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde with biomolecules are primarily driven by its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins.
Cellular Effects
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde has been shown to affect various cellular processes. It can influence cell signaling pathways by modifying key signaling proteins through covalent interactions. This compound may also impact gene expression by interacting with transcription factors or other regulatory proteins. In terms of cellular metabolism, 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde can alter metabolic fluxes by inhibiting or activating enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde involves its ability to form covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde can activate certain enzymes by inducing conformational changes that enhance their activity. The binding interactions of this compound with biomolecules are primarily driven by its electrophilic aldehyde group, which reacts with nucleophilic sites on enzymes and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde can change over time due to its stability and degradation. This compound is relatively stable under refrigerated conditions but may degrade over extended periods or under harsh conditions. Long-term exposure to 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways. At high doses, 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects are observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is involved in metabolic pathways that include oxidation and reduction reactions. Enzymes such as aldehyde dehydrogenases and reductases play a role in the metabolism of this compound. The interactions of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde with these enzymes can affect metabolic flux and alter the levels of metabolites within the cell .
Transport and Distribution
Within cells and tissues, 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes. The activity and function of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde are influenced by its localization within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this specific compound, starting materials such as 5-fluoro-2-nitrotoluene and appropriate reagents are used .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions: 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-Fluoro-7-methyl-1H-indole-3-carboxylic acid.
Reduction: 5-Fluoro-7-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
相似化合物的比较
5-Fluoroindole-3-carbaldehyde: Lacks the methyl group at the 7th position, resulting in different chemical properties and reactivity.
7-Methylindole-3-carbaldehyde: Lacks the fluorine atom at the 5th position, affecting its biological activity and interactions.
Indole-3-carbaldehyde: Lacks both the fluorine and methyl groups, making it less specialized for certain applications.
Uniqueness: 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde is unique due to the combined presence of the fluorine and methyl groups, which confer distinct chemical and biological properties. These modifications enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
属性
IUPAC Name |
5-fluoro-7-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-2-8(11)3-9-7(5-13)4-12-10(6)9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCXBNDVZPXNPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745112 | |
| Record name | 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-22-2 | |
| Record name | 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


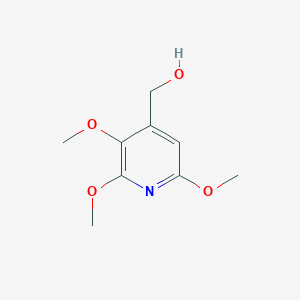

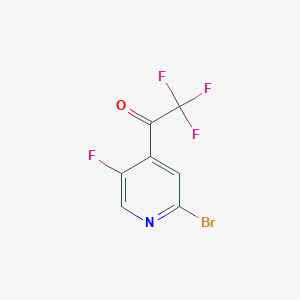
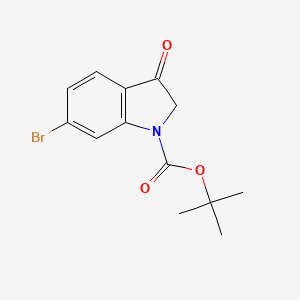
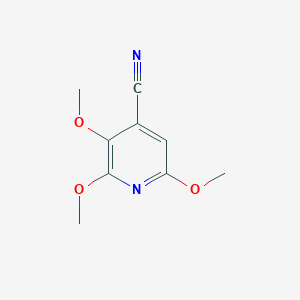

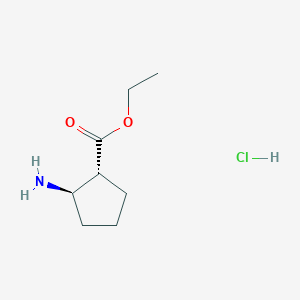
![2-Chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta-[b]thien-2-yl)propanamide](/img/structure/B1402949.png)
